molecular formula C16H26BN3O2 B572601 N-Cyclohexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine CAS No. 1218789-35-5

N-Cyclohexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine

Cat. No. B572601
M. Wt: 303.213
InChI Key: BESJXVWUOFEXIH-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative, which is a type of organic compound that contains a pyrimidine ring - a ring structure consisting of two nitrogen atoms and four carbon atoms. It also contains a cyclohexyl group (a six-membered carbon ring), and a boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl). The boronate ester group is often used in Suzuki-Miyaura cross-coupling reactions .


Chemical Reactions Analysis

The boronate ester group in this compound can participate in various chemical reactions, such as Suzuki-Miyaura cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the conditions under which it’s studied. For example, similar compounds have been found to be solid at room temperature .

Scientific Research Applications

  • Organic Synthesis

    • Summary of Application : The compound is an organic intermediate with borate and sulfonamide groups, which can be synthesized through nucleophilic and amidation reactions .
    • Methods of Application : The structure of the compound is characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction for crystallographic and conformational analyses .
    • Results or Outcomes : The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .
  • Pharmacy and Biology

    • Summary of Application : Boronic acid compounds, such as this one, are usually used as enzyme inhibitors or specific ligand drugs . They can also be used to treat tumors and microbial infections .
    • Methods of Application : Boronic acid compounds are usually used to protect diols; it is utilized in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .
    • Results or Outcomes : In addition to treating tumors and microbial infections, they can also be used to treat anticancer drugs .
  • Drug Delivery

    • Summary of Application : Boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism .
    • Methods of Application : The types of drug carriers based on borate linkages include drug–polymer coupling, polymer micelles, linear-hyperbranched polymers and mesoporous silica, etc .
    • Results or Outcomes : They can not only load anti-cancer drugs, but also deliver insulin and genes .
  • Fluorescent Probes

    • Summary of Application : Boronic acid compounds can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .
    • Methods of Application : The compound can be used to create fluorescent probes that respond to specific substances. The fluorescence intensity or wavelength changes when the probe interacts with the target substance .
    • Results or Outcomes : This application can be used in various fields such as environmental monitoring, biological imaging, and disease diagnosis .
  • Chemical Sensors

    • Summary of Application : Boronic acid compounds can be used to construct chemical sensors due to their ability to form reversible covalent bonds with diols .
    • Methods of Application : The compound can be used to create sensors that change their properties (such as color or fluorescence) in response to the presence of a specific substance .
    • Results or Outcomes : These sensors can be used for the detection of various substances, including sugars, glycoproteins, and other biomolecules .
  • Material Science

    • Summary of Application : Boronic acid compounds can be used in the field of material science for the synthesis of new materials .
    • Methods of Application : The compound can be used to create polymers with unique properties, such as self-healing materials, shape-memory materials, and stimuli-responsive materials .
    • Results or Outcomes : These materials can be used in various applications, including drug delivery, tissue engineering, and smart textiles .
  • Catalysis

    • Summary of Application : Boronic acid compounds can be used as catalysts in various chemical reactions due to their ability to form reversible covalent bonds with diols .
    • Methods of Application : The compound can be used to catalyze reactions such as Suzuki coupling reactions, which are widely used in the synthesis of complex organic molecules .
    • Results or Outcomes : The use of boronic acid compounds as catalysts can improve the efficiency and selectivity of chemical reactions .
  • Environmental Monitoring

    • Summary of Application : Boronic acid compounds can be used to construct sensors for environmental monitoring .
    • Methods of Application : The compound can be used to create sensors that change their properties (such as color or fluorescence) in response to the presence of a specific substance .
    • Results or Outcomes : These sensors can be used for the detection of various substances, including pollutants and toxins .
  • Biological Imaging

    • Summary of Application : Boronic acid compounds can be used as fluorescent probes for biological imaging .
    • Methods of Application : The compound can be used to create fluorescent probes that emit light when they interact with specific biological targets .
    • Results or Outcomes : This application can be used in various fields such as cell biology and medical diagnostics .
  • Disease Diagnosis

    • Summary of Application : Boronic acid compounds can be used as specific ligand drugs for disease diagnosis .
    • Methods of Application : The compound can be used to create drugs that bind to specific targets in the body, allowing for the detection and diagnosis of diseases .
    • Results or Outcomes : This application can be used in various fields such as oncology and infectious disease diagnosis .

Future Directions

The future directions for this compound would likely involve its use in organic synthesis reactions, particularly in the synthesis of more complex organic compounds through cross-coupling reactions .

properties

IUPAC Name

N-cyclohexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26BN3O2/c1-15(2)16(3,4)22-17(21-15)12-10-18-14(19-11-12)20-13-8-6-5-7-9-13/h10-11,13H,5-9H2,1-4H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BESJXVWUOFEXIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)NC3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10675248
Record name N-Cyclohexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cyclohexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine

CAS RN

1218789-35-5
Record name N-Cyclohexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1218789-35-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Cyclohexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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